- 3-(Pyridin-3-yl)acrylamide and N-(pyridin-3-yl)acrylamide derivatives as PAK and NAMPT modulators and their preparation, World Intellectual Property Organization, , ,

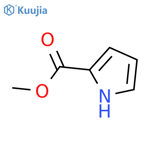

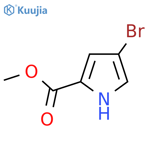

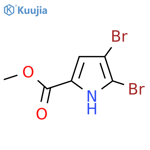

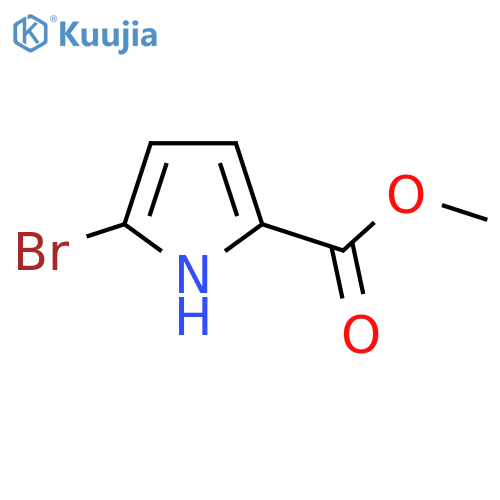

Cas no 934-07-6 (Methyl 5-bromo-1H-pyrrole-2-carboxylate)

934-07-6 structure

Productnaam:Methyl 5-bromo-1H-pyrrole-2-carboxylate

CAS-nummer:934-07-6

MF:C6H6BrNO2

MW:204.021340847015

MDL:MFCD09801030

CID:855456

PubChem ID:11600885

Methyl 5-bromo-1H-pyrrole-2-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

-

- Methyl 5-bromo-1H-pyrrole-2-carboxylate

- 1H-Pyrrole-2-carboxylic acid, 5-bromo-, methyl ester

- 5-bromo-1H-Pyrrole-2-carboxylic acid methyl ester

- Methyl 5-bromopyrrole-2-carboxylate

- AMOT0128

- ZYBOXSDTMZRWBC-UHFFFAOYSA-N

- MB07693

- AM804571

- SY037210

- AB0027740

- ST24031127

- W9608

- 1H-Pyrrole

- Pyrrole-2-carboxylic acid, 5-bromo-, methyl ester (7CI, 8CI)

- Z1269211284

- AKOS015920458

- MFCD09801030

- Methyl5-bromo-1H-pyrrole-2-carboxylate

- CS-W006646

- SCHEMBL1422544

- AC-25502

- A859798

- FT-0730454

- EN300-107218

- 934-07-6

- FS-3363

- 1H-Pyrrole-2-carboxylic acid, 5-bromo,methyl ester

- 1H-Pyrrole-2-carboxylic acid,5-bromo,methyl ester

- DTXSID30469242

- ALBB-037065

- Methyl 5-bromo-1H-pyrrole-2-carboxylic acid

- DB-024540

- DTXCID40420061

-

- MDL: MFCD09801030

- Inchi: 1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3

- InChI-sleutel: ZYBOXSDTMZRWBC-UHFFFAOYSA-N

- LACHT: BrC1=CC=C(C(=O)OC)N1

Berekende eigenschappen

- Exacte massa: 202.95800

- Monoisotopische massa: 202.95819g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 10

- Aantal draaibare bindingen: 2

- Complexiteit: 140

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 42.1

- XLogP3: 1.9

Experimentele eigenschappen

- PSA: 42.09000

- LogboekP: 1.56380

Methyl 5-bromo-1H-pyrrole-2-carboxylate Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H335

- Waarschuwingsverklaring: P261-P305+P351+P338

- Opslagvoorwaarde:Inert atmosphere,2-8°C

Methyl 5-bromo-1H-pyrrole-2-carboxylate Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 5-bromo-1H-pyrrole-2-carboxylate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TC984-50mg |

Methyl 5-bromo-1H-pyrrole-2-carboxylate |

934-07-6 | 95% | 50mg |

119.0CNY | 2021-07-12 | |

| Chemenu | CM111045-10g |

methyl 5-bromo-1H-pyrrole-2-carboxylate |

934-07-6 | 95%+ | 10g |

$432 | 2024-07-19 | |

| Chemenu | CM111045-5g |

methyl 5-bromo-1H-pyrrole-2-carboxylate |

934-07-6 | 95%+ | 5g |

$226 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1292762-1g |

5-Bromo-1H-pyrrole-2-carboxylic acid methyl ester |

934-07-6 | 95% | 1g |

$240 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M61730-100mg |

Methyl 5-bromo-1H-pyrrole-2-carboxylate |

934-07-6 | 95% | 100mg |

¥71.0 | 2022-04-27 | |

| Enamine | EN300-107218-0.5g |

methyl 5-bromo-1H-pyrrole-2-carboxylate |

934-07-6 | 95% | 0.5g |

$146.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D554535-50g |

Methyl 5-broMo-1H-pyrrole-2-carboxylate |

934-07-6 | 97% | 50g |

$5820 | 2024-05-24 | |

| Chemenu | CM111045-1g |

methyl 5-bromo-1H-pyrrole-2-carboxylate |

934-07-6 | 95%+ | 1g |

$213 | 2021-08-06 | |

| Fluorochem | 092635-1g |

Methyl 5-bromo-1H-pyrrole-2-carboxylate |

934-07-6 | 95% | 1g |

£165.00 | 2022-03-01 | |

| TRC | M292715-10g |

Methyl 5-Bromo-1H-pyrrole-2-carboxylate |

934-07-6 | 10g |

$3267.00 | 2023-05-18 |

Methyl 5-bromo-1H-pyrrole-2-carboxylate Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Solvents: Methanol , Tetrahydrofuran ; 1.5 h, 0 °C; 2 h, 0 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol , Water ; 1 d, pH 6.2, 25 °C

Referentie

- Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination, Green Chemistry, 2011, 13(1), 102-108

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt

Referentie

- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3), Journal of Organic Chemistry, 2018, 83(16), 9250-9255

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Solvents: Methanol , Tetrahydrofuran ; 0 °C; 100 min, 0 °C; 2 h, 0 °C

Referentie

- A Stereodivergent Strategy to Both Product Enantiomers from the Same Enantiomer of a Stereoinducing Catalyst: Agelastatin A, Chemistry - A European Journal, 2009, 15(28), 6910-6919

Synthetic Routes 5

Reactievoorwaarden

Referentie

- α-(Dialkylamino)-α-pyrrolylacetonitriles. A potpourri of useful synthetic transformations, Canadian Journal of Chemistry, 1990, 68(8), 1305-8

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Referentie

- Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum, Bioorganic Chemistry, 2012, 44, 25-34

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Referentie

- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C; 40 min, 0 °C; 2 h, 0 °C

Referentie

- New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A, Journal of the American Chemical Society, 2006, 128(18), 6054-6055

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: N-Bromosuccinimide Solvents: Methanol , Tetrahydrofuran ; 2 h, 0 °C; 2 h, 0 °C

Referentie

- A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction, Organic & Biomolecular Chemistry, 2013, 11(16), 2574-2577

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Methyl 5-bromo-1H-pyrrole-2-carboxylate Raw materials

Methyl 5-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 5-bromo-1H-pyrrole-2-carboxylate Gerelateerde literatuur

-

Tanachote Ruengsatra,Arthitaya Meeprasert,Eakkaphon Rattanangkool,Sirikan Deesiri,Jakkrit Srisa,Udomsak Udomnilobol,Wilasinee Dunkoksung,Natthaya Chuaypen,Rattanaporn Kiatbumrung,Pisit Tangkijvanich,Sornkanok Vimolmangkang,Khanitha Pudhom,Thomayant Prueksaritanont RSC Adv. 2023 13 29004

-

Tanachote Ruengsatra,Arthitaya Meeprasert,Eakkaphon Rattanangkool,Sirikan Deesiri,Jakkrit Srisa,Udomsak Udomnilobol,Wilasinee Dunkoksung,Natthaya Chuaypen,Rattanaporn Kiatbumrung,Pisit Tangkijvanich,Sornkanok Vimolmangkang,Khanitha Pudhom,Thomayant Prueksaritanont RSC Adv. 2023 13 29004

934-07-6 (Methyl 5-bromo-1H-pyrrole-2-carboxylate) Gerelateerde producten

- 2171626-77-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-4-methylpyrrolidin-3-yl}acetic acid)

- 1428351-92-1(1-(cyclopropanesulfonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide)

- 2549030-24-0(N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide)

- 478032-99-4(Propanamide, N-[3-cyano-4,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-2-yl]-2-methyl-)

- 895641-14-2(3-(4-bromobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1094385-33-7(5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine)

- 1252903-19-7(4-Cyclopropyl-3-methoxybenzoic acid)

- 2229526-43-4(2-fluoro-1-2-(pyrrolidin-1-yl)pyridin-3-ylethan-1-ol)

- 2228478-95-1(3-(2,6-dichloropyridin-4-yl)-1,1,1-trifluoropropan-2-ol)

- 548482-52-6(2-Propen-1-ol, 2-(azidomethyl)-)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:934-07-6)Methyl 5-bromo-1H-pyrrole-2-carboxylate

Zuiverheid:99%/99%/99%

Hoeveelheid:25g/10g/5g

Prijs ($):641.0/324.0/167.0